Ethyl 2-bromonicotinate
CAS No.: 53087-78-8
Cat. No.: VC3716523
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53087-78-8 |
---|---|
Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
IUPAC Name | ethyl 2-bromopyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 |
Standard InChI Key | QOFKYVXBHUEWBX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CC=C1)Br |
Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)Br |
Introduction
Chemical Structure and Properties
Ethyl 2-bromonicotinate (CAS No. 53087-78-8) is a nicotinic acid derivative with a bromine atom at the 2-position of the pyridine ring and an ethyl ester group. The molecular formula is C8H8BrNO2 with a molecular weight of 230.07 g/mol . The structure consists of a pyridine ring with a bromine substituent at position 2, and an ethyl carboxylate group at position 3.
Physical Properties
Ethyl 2-bromonicotinate presents as a light yellow oil at room temperature . It possesses moderate lipophilicity, making it suitable for various organic reactions. The compound is commercially available at 96% purity, indicating its stability under standard storage conditions .
Table 1. Physical and Chemical Properties of Ethyl 2-bromonicotinate
Property | Value | Reference |
---|---|---|
Molecular Formula | C8H8BrNO2 | |
Molecular Weight | 230.07 g/mol | |
Physical State | Light yellow oil | |
CAS Number | 53087-78-8 | |
Purity (Commercial) | 96% | |
MDL Number | MFCD04113825 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural confirmation for ethyl 2-bromonicotinate. According to the literature, the compound exhibits characteristic signals in its 1H NMR spectrum acquired at 400 MHz in CDCl3 .
Table 2. 1H NMR Spectroscopic Data for Ethyl 2-bromonicotinate
Synthesis Methods
Several synthetic routes have been developed to prepare ethyl 2-bromonicotinate, with esterification of 2-bromonicotinic acid being among the most commonly employed methods.
Esterification of 2-bromonicotinic Acid
The conversion of 2-bromonicotinic acid to its ethyl ester can be achieved through multiple esterification procedures:
Fischer Esterification
This traditional approach involves treating 2-bromonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions. While effective, this method typically provides moderate yields (approximately 55%) with significant unreacted starting material remaining .
Mixed Anhydride Method
A more efficient procedure involves the formation of a nicotinic anhydride intermediate:
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The reaction begins by dissolving 2-bromonicotinic acid in THF
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Triethylamine (NEt3) is added at -5°C to deprotonate the carboxylic acid
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Ethyl chloroformate is added to form a mixed anhydride intermediate
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The mixture is stirred at temperatures below 0°C for 30 minutes
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Ethanol is added, and the reaction mixture is heated to reflux overnight
This improved method delivers ethyl 2-bromonicotinate in excellent yield (92%), making it the preferred synthetic route .
Characterization of Synthetic Product
The structure of the synthesized ethyl 2-bromonicotinate is typically confirmed using 1H and 13C NMR spectroscopy, with additional support from GC-MS analysis to verify the presence of the bromine atom .
Applications and Reactivity
Ethyl 2-bromonicotinate serves as a valuable building block in organic synthesis and drug discovery efforts.
Pharmaceutical Research
Derivatives of bromonicotinates have shown potential in pharmaceutical applications. For instance, research has explored structure-activity relationships of compounds derived from ethyl 2-amino-6-bromo-nicotinate analogs, which showed promising activity against antiapoptotic Bcl-2 proteins. These studies suggest potential anticancer applications for compounds in this structural class .
Related Compounds
Ethyl 2-bromonicotinate belongs to a family of brominated nicotinic acid derivatives with diverse applications.
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